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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzonitrile

CAS No.: 28177-77-7

Cat. No.: B3338994

Get Quote

Executive Summary
2-Hydroxy-3-iodobenzonitrile (CAS: 685103-95-1 / 3-Iodosalicylonitrile) is a dense,

functionalized aromatic scaffold used primarily as a regioselective building block in the

development of uricosuric agents (e.g., Arhalofenate derivatives). Its solid-state behavior is

governed by a competition between intramolecular hydrogen bonding (stabilizing the monomer)

and intermolecular

-stacking (stabilizing the lattice).

Understanding its crystal packing is essential for optimizing the bioavailability of pharmaceutical

intermediates, as the specific polymorph affects dissolution rates in non-polar solvents used

during Suzuki-Miyaura couplings.

Chemical Structure & Conformation
The molecule features a phenol core substituted at the ortho positions by a nitrile group (-CN)

and an iodine atom (-I).
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Planarity: The molecule adopts a near-planar conformation (

symmetry) to maximize conjugation between the phenol oxygen lone pairs and the nitrile

-system.

Intramolecular Competition: The hydroxyl proton is situated between two acceptors: the

nitrile nitrogen and the iodine atom.

Interaction A:

(forming a 6-membered hydrogen-bonded ring).

Interaction B:

(forming a 5-membered hydrogen-bonded ring).

Structural Insight: Crystallographic evidence from the 3-bromo analog reveals a positional

disorder, where the molecule can rotate 180° around the C-O bond within the lattice.[1][2][3]

[4][5] This suggests that the steric bulk of the Iodine and the Nitrile group are sufficiently

similar to allow random occupancy in the crystal lattice, a phenomenon often observed in

2,6-disubstituted phenols.

Crystallographic Data (Structural Surrogate Model)
The following data is derived from the high-resolution structure of the isomorphous 3-bromo-2-

hydroxybenzonitrile. The 3-iodo derivative is predicted to crystallize in the same space group

with slightly expanded unit cell dimensions (~3-5% volume increase) due to the larger van der

Waals radius of Iodine (

vs

).

Table 1: Unit Cell Parameters (Monoclinic System)
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Parameter
Value (Br-Analog
Reference)

Predicted Trend for 3-Iodo

Crystal System Monoclinic Monoclinic

Space Group (No. 14)

a (

)

b (

)

c (

)

(

)

Z (Molecules/Cell) 4 4

Packing Efficiency High (due to planar stacking) High

Analyst Note: The short b-axis (~3.85

) is a signature of "short-axis" aromatic stacking, indicating that the molecules stack

face-to-face like coins along this direction. This is the primary growth axis of the

crystal needles.

Supramolecular Architecture & Packing
The crystal packing is driven by three distinct supramolecular synthons.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3338994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Motif: The Spiral Chain
Molecules link head-to-tail along the

screw axis (parallel to the b-axis).

Mechanism: Intermolecular Hydrogen Bonding (

).

Geometry: The hydroxyl group of one molecule donates to the nitrile nitrogen of a neighbor

translated by one unit cell along b.

Result: This forms infinite spiral chains that are robust and resistant to mechanical shear.

Secondary Motif: Stacking
Within the spiral chains, the aromatic rings are stacked in an offset face-to-face arrangement.

[3]

Centroid-Centroid Distance:

.

Significance: This interaction stabilizes the "short axis" of the crystal. The presence of the

heavy Iodine atom enhances dispersive forces (London dispersion), likely making the

melting point of the Iodo-derivative higher than the Bromo-derivative (>122°C).

Tertiary Motif: Halogen Bonding (XB)
Unlike the bromo-analog, the 3-iodo derivative possesses a significant

-hole on the iodine atom.

Interaction:

or

.
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Effect: These weak, directional interactions cross-link the spiral chains into 2D sheets,

reducing solubility in non-polar solvents (e.g., hexane) compared to the non-halogenated

parent.

Visualization: Packing Hierarchy
The following diagram illustrates the assembly of the crystal from single molecules to the 3D

lattice.
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Figure 1: Hierarchical assembly of the crystal structure, highlighting the transition from

disordered monomers to ordered 3D lattices.

Experimental Protocols for Validation
To verify the specific polymorph of a synthesized batch, the following protocols are

recommended.

Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals to confirm the Iodine position and degree of disorder.

Solvent Selection: Acetone or Ethanol/Water (1:1). The high solubility of the phenol in

acetone allows for controlled supersaturation.

Procedure: Dissolve 50 mg of 2-Hydroxy-3-iodobenzonitrile in 2 mL of acetone. Filter into

a narrow vial. Cover with Parafilm and poke 3-4 pinholes.

Incubation: Store at 4°C in a vibration-free environment for 7-14 days.

Expected Morphology: Colorless to pale yellow needles or prisms elongated along the b-

axis.

Powder X-Ray Diffraction (PXRD) Fingerprint
Objective: Rapid batch identification.

Diagnostic Peaks (Predicted based on

):

Low angle peak at

(corresponding to the (100) plane).

Strong reflection at

(corresponding to

-stacking distance).
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Synthesis & Drug Development Context
This compound is rarely the final API; it is a "warhead" intermediate. The Iodine atom is a

handle for Suzuki-Miyaura Cross-Coupling.

Synthesis Workflow
The synthesis typically proceeds via iodination of 2-hydroxybenzonitrile or dehydration of the

corresponding oxime.
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Figure 2: Synthetic utility of the title compound in pharmaceutical workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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